2,6-Bis(trifluoromethyl)pyridin-4-amine CAS 78448-45-0
2,6-Bis(trifluoromethyl)pyridin-4-amine CAS 78448-45-0
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)pyridin-4-amine (CAS 78448-45-0): A Key Building Block for Advanced Materials and Therapeutics
Introduction
2,6-Bis(trifluoromethyl)pyridin-4-amine is a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its structure, featuring a pyridine core symmetrically substituted with two powerful electron-withdrawing trifluoromethyl (CF₃) groups and a nucleophilic amino group, makes it a uniquely valuable building block. The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important intermediate, grounded in established scientific literature and field-proven insights.
Physicochemical and Spectroscopic Profile
The distinct arrangement of functional groups in 2,6-Bis(trifluoromethyl)pyridin-4-amine dictates its physical properties and spectroscopic signature.
Physicochemical Properties
The key physical and chemical properties are summarized in the table below. The melting point is notably sharp, indicating a high purity for the crystalline solid obtained via the documented synthesis.[3]
| Property | Value | Source(s) |
| CAS Number | 78448-45-0 | N/A |
| Molecular Formula | C₇H₄F₆N₂ | N/A |
| Molecular Weight | 230.11 g/mol | N/A |
| Appearance | Solid, crystalline | [3] |
| Melting Point | 70.8 - 71.2 °C | [3] |
| Storage | Refrigerator, under inert atmosphere | N/A |
| InChI Key | KPSPGGWCQFNRNP-UHFFFAOYSA-N | N/A |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be simple. Due to the molecule's C₂ symmetry, the two protons on the pyridine ring (at C-3 and C-5) are chemically equivalent and should appear as a single sharp singlet. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, which would be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum would show distinct signals for the three unique carbon environments in the aromatic ring: C-4 (bearing the amino group), C-2/C-6 (bearing the CF₃ groups), and C-3/C-5. The carbons attached to the fluorine atoms will exhibit splitting (quartet) due to C-F coupling.
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¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the structure. As the two trifluoromethyl groups are chemically equivalent, they are expected to produce a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. Strong C-F stretching bands, characteristic of trifluoromethyl groups, would dominate the 1100-1300 cm⁻¹ region.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight. The electron ionization (EI) spectrum would show a prominent molecular ion peak (M⁺) at m/z 230, with characteristic fragmentation patterns including the loss of CF₃ groups.
Synthesis and Purification
The most direct and validated synthesis of 2,6-Bis(trifluoromethyl)pyridin-4-amine proceeds via a high-pressure, high-temperature nucleophilic aromatic substitution (SNAr) reaction.[3]
Causality of the Synthetic Strategy
The pyridine ring is inherently electron-deficient. The addition of two strongly electron-withdrawing trifluoromethyl groups at the 2- and 6-positions profoundly enhances this deficiency. This electronic pull activates the ring, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6), making them highly susceptible to attack by nucleophiles. In this synthesis, ammonia (NH₃) acts as the nucleophile, displacing a halogen (e.g., chlorine) from the 4-position of the precursor, 2-chloro-4,6-bis(trifluoromethyl)pyridine. The reaction is driven to completion under heat and pressure.
Synthesis Workflow Diagram
Caption: Reactivity of the 4-amino group with electrophiles. [3] Detailed Protocol: Synthesis of an N,N'-Disubstituted Urea Derivative
This protocol demonstrates the nucleophilicity of the amino group and is adapted from Reference Example 2 in patent EP0228846A1. [3]
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Reactant Preparation: Dissolve 2.2 g of 2,6-bis(trifluoromethyl)pyridin-4-amine in 10 mL of dioxane.
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Addition of Electrophile: In a separate flask, prepare a solution of 1.9 g of 2,6-difluorobenzoylisocyanate in 20 mL of dioxane.
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Reaction: Add the solution of the amine dropwise to the isocyanate solution at room temperature with stirring.
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Reaction Time: Continue to stir the reaction mixture at room temperature for approximately 1 hour.
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Product Precipitation: After the reaction is complete, pour the mixture into approximately 200 mL of warm water (40-50 °C). This will cause the product to precipitate out of the solution.
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Isolation and Purification: Filter the precipitated solid, wash with water, and dry to obtain the N-(2,6-difluorobenzoyl)-N′-[4,6-bis(trifluoromethyl)pyridin-2-yl]urea product.
Applications in Research and Development
The unique combination of a pyridine scaffold and two trifluoromethyl groups makes this compound a privileged building block in modern chemistry.
Medicinal Chemistry and Drug Discovery
The trifluoromethyl group is a "super-methyl" group, imparting properties that are highly desirable in drug candidates. [2]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life. [2]* Lipophilicity: The CF₃ group increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. [1]* Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the electronics of the pyridine ring, influencing pKa and enabling unique, strong interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins like kinases. [5] Derivatives of trifluoromethylpyridines are widely used as key structural motifs in active pharmaceutical ingredients. [1][6]This specific building block provides a synthetically accessible route to novel compounds for screening in oncology, neurology, and infectious disease programs.
Agrochemicals
Similar to pharmaceuticals, the properties imparted by the trifluoromethylpyridine moiety are highly advantageous in agrochemicals, leading to the development of more potent and stable herbicides, fungicides, and insecticides. [1][6]The compound serves as an intermediate for creating new active ingredients that can offer improved efficacy and environmental profiles.
Safety and Handling
As a fluorinated aromatic amine, 2,6-Bis(trifluoromethyl)pyridin-4-amine requires careful handling in a laboratory setting.
Hazard Identification
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Signal Word: Warning
Recommended Handling Procedures
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Always handle this compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place, such as a refrigerator.
References
- Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.
- Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. [Link]
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Supporting Information for: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Patent 0000816. [Link]
-
Process for the preparation of fluorinated pyridines. European Patent Office - EP 0192287 A2. [Link]
-
Antimalarials. 3. 2,6-Bis(aryl)-4-pyridinemethanols with trifluoromethyl substituents. ACS Publications. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
